2-Methoxy-1-[(3-methylbut-2-en-1-yl)oxy]-4-(prop-1-en-1-yl)benzene
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Overview
Description
2-Methoxy-1-[(3-methylbut-2-en-1-yl)oxy]-4-(prop-1-en-1-yl)benzene is an organic compound with the molecular formula C15H20O2 It is a derivative of benzene, featuring methoxy, propenyl, and methylbutenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-[(3-methylbut-2-en-1-yl)oxy]-4-(prop-1-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol, 3-methyl-2-buten-1-ol, and propenyl bromide.
Etherification: The first step involves the etherification of 2-methoxyphenol with 3-methyl-2-buten-1-ol under acidic conditions to form the intermediate 2-methoxy-1-[(3-methylbut-2-en-1-yl)oxy]benzene.
Alkylation: The intermediate is then subjected to alkylation with propenyl bromide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-[(3-methylbut-2-en-1-yl)oxy]-4-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, yielding saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Halogenated, nitrated, or other substituted aromatic compounds
Scientific Research Applications
2-Methoxy-1-[(3-methylbut-2-en-1-yl)oxy]-4-(prop-1-en-1-yl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-[(3-methylbut-2-en-1-yl)oxy]-4-(prop-1-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and propenyl groups allow it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-1-[(3-methyl-2-buten-1-yl)oxy]-4-[(1E)-1-propen-1-yl]benzene
- 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one
- (3-Methylbut-2-en-2-yl)benzene
Uniqueness
2-Methoxy-1-[(3-methylbut-2-en-1-yl)oxy]-4-(prop-1-en-1-yl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
915287-61-5 |
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Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-methoxy-1-(3-methylbut-2-enoxy)-4-prop-1-enylbenzene |
InChI |
InChI=1S/C15H20O2/c1-5-6-13-7-8-14(15(11-13)16-4)17-10-9-12(2)3/h5-9,11H,10H2,1-4H3 |
InChI Key |
NHYBZTUZLKGJMD-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC=C(C)C)OC |
Origin of Product |
United States |
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